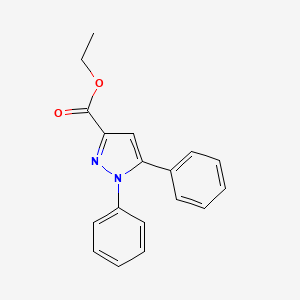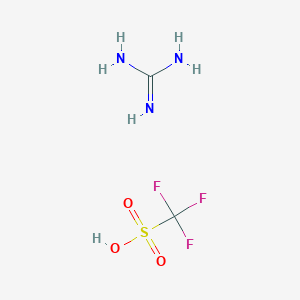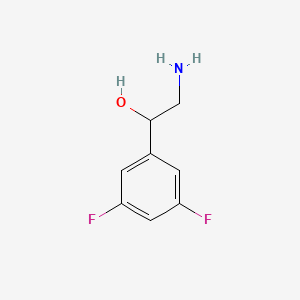
1,5-Diphényl-1H-pyrazole-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .
Applications De Recherche Scientifique
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mécanisme D'action
Target of Action
The primary targets of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a derivative of the pyrazole family , which are known to interact with a variety of biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds . .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a dry environment at 2-8°C
Result of Action
As a pyrazole derivative, it may have a variety of effects depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. For instance, the compound is stored in a dry environment at 2-8°C, which may affect its stability . .
Analyse Biochimique
Biochemical Properties
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to conformational changes, altering their activity and stability. Additionally, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Cellular Effects
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can change over time due to factors such as stability, degradation, and long-term exposure. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its activity and efficacy. Over time, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate may degrade, leading to a decrease in its potency and effectiveness. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression, metabolic processes, and cellular signaling pathways .
Dosage Effects in Animal Models
The effects of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects may also be observed, where a specific dosage level is required to elicit a significant biological response.
Metabolic Pathways
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux by modulating enzyme activity and altering the levels of metabolites. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can affect the synthesis and degradation of biomolecules, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. For instance, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate may be transported across cell membranes by active transporters or passive diffusion, depending on its chemical properties. Once inside the cell, the compound can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, affecting gene expression and transcriptional regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and esterification reactions. One common method includes:
Condensation: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid catalyst to form the intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Esterification: The resulting pyrazole is then esterified with ethanol to yield Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated pyrazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid, while reduction can produce 1,5-diphenyl-1H-pyrazole-3-carboxylate .
Comparaison Avec Des Composés Similaires
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
1,3,5-Trisubstituted pyrazoles: These compounds have different substituents on the pyrazole ring, leading to varied chemical and biological properties.
Uniqueness: Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it a versatile compound for various synthetic and research applications .
Propriétés
IUPAC Name |
ethyl 1,5-diphenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRLSBWBUBLBMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-MorpholineMethanaMine, 4-[(4-fluorophenyl)Methyl]-, (2R)-](/img/new.no-structure.jpg)






